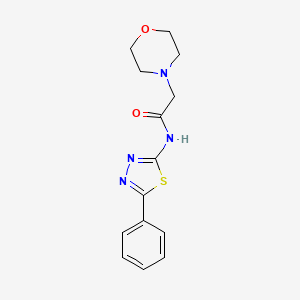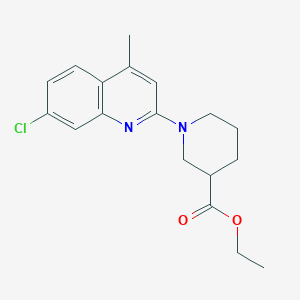![molecular formula C19H12FNO4 B3865644 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one CAS No. 5554-93-8](/img/structure/B3865644.png)
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, also known as FNPF, is a chemical compound that belongs to the family of chalcones. Chalcones are naturally occurring compounds found in many plants, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. FNPF has been synthesized in the laboratory and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one is not fully understood, but it is believed to act through a variety of pathways. 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has also been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. In addition, 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to possess anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has been shown to possess a wide range of biological activities. However, 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one also has some limitations. It can be unstable and may degrade over time, which can affect its biological activity. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and to identify the pathways through which it exerts its biological effects. Finally, further studies are needed to determine the optimal dosage and administration of 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one for use in clinical settings.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO4/c20-15-6-4-13(5-7-15)18(22)10-8-17-9-11-19(25-17)14-2-1-3-16(12-14)21(23)24/h1-12H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYFASZJOIACKA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416942 | |
| Record name | ST50077013 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]prop-2-en-1-one | |
CAS RN |
5554-93-8 | |
| Record name | ST50077013 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



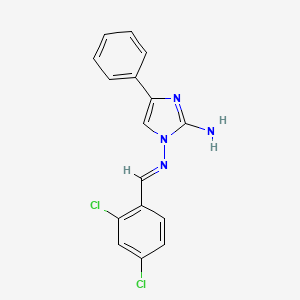
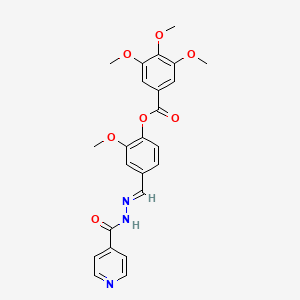

![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![6-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3865595.png)
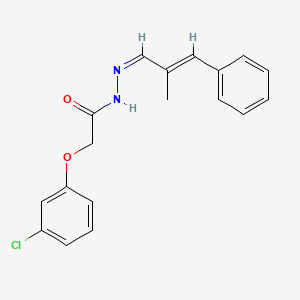
amino]-4-oxo-2-butenoic acid](/img/structure/B3865597.png)
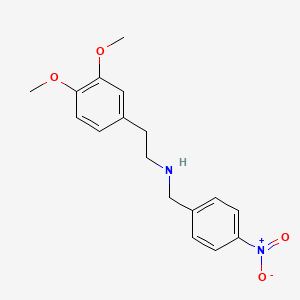
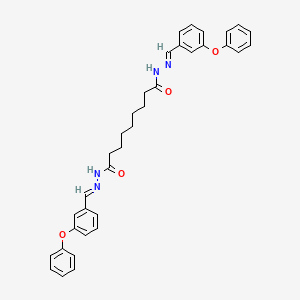
![N'-(2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865620.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)
